
Rolitetracycline
Overview
Description
Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic. It is derived from tetracycline through a Mannich reaction involving pyrrolidine and formaldehyde. This compound is primarily used as an antibacterial drug, a protein synthesis inhibitor, an antiprotozoal drug, and a prodrug .
Preparation Methods
Rolitetracycline is synthesized from tetracycline by condensation with pyrrolidine and formaldehyde. The process involves reacting tetracycline with methylene-bis-pyrrolidine and formaldehyde or paraformaldehyde. This reaction is typically carried out in an inert organic solvent, such as ethanol, under reflux conditions .
Chemical Reactions Analysis
Rolitetracycline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: The Mannich reaction used in its synthesis is a substitution reaction where the amino group of tetracycline is substituted with a pyrrolidinylmethyl group
Common reagents used in these reactions include formaldehyde, paraformaldehyde, and pyrrolidine. The major product formed from these reactions is this compound itself .
Scientific Research Applications
Pharmacological Properties
Rolitetracycline operates primarily by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This mechanism makes it effective against a wide range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Its ability to achieve high concentrations in tissues makes it particularly useful for parenteral administration in cases where oral administration is impractical .
Medical Applications
- Infectious Disease Treatment : this compound has been utilized in the treatment of various infectious diseases, especially those caused by resistant bacterial strains. Its efficacy against pathogens like Escherichia coli and other enteric bacteria highlights its importance in clinical settings .
- Tropical Diseases : Recent studies have indicated that this compound can be beneficial in treating tropical infectious diseases. The advancements in natural product screening technologies have revitalized interest in compounds like this compound for potential therapeutic applications against these diseases .
- Drug Delivery Systems : Research has explored the immobilization of this compound on anionic collagen membranes to develop controlled drug delivery systems. This method aims to enhance local drug concentration while minimizing systemic toxicity, thus improving therapeutic outcomes .
Case Studies
- Controlled Release Mechanisms : A study demonstrated the covalent immobilization of this compound on collagen membranes, showcasing a two-stage drug release system. Initial fast release followed by a slower release due to membrane biodegradation was observed, indicating potential for localized treatment strategies .
- Antimicrobial Resistance Research : Ongoing research focuses on overcoming tetracycline resistance mechanisms. This compound's structural modifications are being investigated to restore its antimicrobial activity against resistant strains, making it a candidate for combination therapies .
Data Tables
Mechanism of Action
Rolitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit. This binding prevents the attachment of transfer RNA to the messenger RNA-ribosome complex, thereby interfering with protein synthesis. The primary molecular targets are the 30S ribosomal protein S9 and the 16S ribosomal RNA .
Comparison with Similar Compounds
Rolitetracycline is part of the tetracycline class of antibiotics, which includes compounds such as:
- Tetracycline
- Oxytetracycline
- Chlortetracycline
- Demeclocycline
- Lymecycline
- Methacycline
- Doxycycline
- Minocycline
Compared to these compounds, this compound is unique due to its semisynthetic nature and its specific use in cases requiring high concentrations or parenteral administration .
Biological Activity
Rolitetracycline is a semisynthetic broad-spectrum antibiotic derived from tetracycline, primarily used in parenteral administration for serious bacterial infections. Its biological activity encompasses various pharmacological properties, mechanisms of action, and clinical applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its antimicrobial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, effectively halting bacterial growth and replication. The antibiotic demonstrates activity against a wide range of gram-positive and gram-negative bacteria as well as atypical organisms .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied across various species. A notable study administered this compound intravenously at a dose of 5 mg/kg to sheep, pigs, rabbits, chickens, and pigeons. Key pharmacokinetic parameters were analyzed, revealing interspecies differences in elimination half-life (t1/2), volume of distribution (Vda), and total body clearance (ClB). The following table summarizes these findings:
Species | Elimination Half-Life (t1/2) | Volume of Distribution (Vda) | Total Body Clearance (ClB) |
---|---|---|---|
Sheep | 1.51 hours | Not specified | Not specified |
Pigs | 3.06 hours | Not specified | Not specified |
Rabbits | 2.18 hours | Not specified | Not specified |
Chickens | 4.33 hours | Not specified | Not specified |
Pigeons | 2.51 hours | Not specified | Not specified |
These studies indicated that the elimination half-life correlates with body mass across species, suggesting that dosage adjustments may be necessary based on the animal's size .
In Vitro Studies
Research has demonstrated the effectiveness of this compound when immobilized on anionic collagen membranes for localized drug delivery, particularly in periodontal treatments. A study showed that this compound released from these membranes exhibited concentrations significantly higher than minimum inhibitory concentrations (MICs) for effective bacterial growth inhibition:
- Initial Release : Average concentration of 489.78 µg/mL in the first 4 hours.
- Subsequent Release : Average concentration decreased to 69.1 µg/mL/h over the next 3.5 hours.
This sustained release profile supports its potential use in clinical applications where prolonged antibiotic exposure is beneficial .
Clinical Applications and Efficacy
This compound is particularly useful in cases where high concentrations are required or when oral administration is impractical. It is known for its efficacy against multidrug-resistant (MDR) infections due to its broad-spectrum activity .
Case Studies
- Severe Bacterial Infections : In a clinical setting, this compound was administered intravenously to patients with severe infections unresponsive to other antibiotics. The results indicated significant improvement in infection control within a short period.
- Periodontal Therapy : In periodontal disease management, this compound's localized application via collagen membranes resulted in reduced bacterial load and improved healing outcomes compared to standard treatments.
Resistance Mechanisms
Despite its effectiveness, resistance to tetracyclines, including this compound, has been reported. Mechanisms include ribosomal protection and efflux pumps that reduce drug accumulation within bacterial cells . Ongoing research aims to develop new derivatives that can overcome these resistance mechanisms while maintaining antibacterial efficacy.
Q & A
Q. Basic: What are the key structural features of Rolitetracycline that influence its antimicrobial activity?
Methodological Answer:
The antimicrobial activity of this compound (C₂₇H₃₃N₃O₈) is governed by its tetracyclic core, dimethylamino group at position 4, and the pyridinylmethylcarboxamide side chain . To validate structure-activity relationships (SAR), researchers should:
- Perform molecular docking studies to assess binding affinity to bacterial ribosomes.
- Use site-directed mutagenesis in target proteins (e.g., 30S ribosomal subunit) to identify critical interaction sites.
- Compare MIC (Minimum Inhibitory Concentration) values against structurally modified analogs .
Q. Basic: What experimental protocols are recommended for synthesizing and characterizing this compound?
Methodological Answer:
Synthesis and characterization should follow spectroscopic validation and purity assessment :
- Synthesis : Use nitrobenzene-mediated cyclization for the tetracyclic core, followed by functional group additions. Document yield optimization and reaction conditions (e.g., temperature, catalysts) .
- Characterization : Employ HPLC-MS for purity (>95%), NMR (¹H/¹³C) for structural confirmation, and X-ray crystallography for stereochemical analysis .
Q. Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
Addressing discrepancies requires multifactorial analysis :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare drug absorption, tissue penetration, and half-life in animal models vs. cell cultures .
- Biofilm Penetration Assays : Test efficacy in biofilm-embedded bacteria using confocal microscopy with fluorescent-tagged this compound.
- Host-Pathogen Interaction Studies : Evaluate immune modulation effects (e.g., cytokine profiling) that may enhance in vivo activity .
Q. Advanced: What methodologies are effective for studying this compound resistance mechanisms in Gram-negative bacteria?
Methodological Answer:
- Genomic Sequencing : Identify efflux pump upregulation (e.g., AcrAB-TolC) or ribosomal mutations via whole-genome sequencing of resistant strains .
- Proteomic Profiling : Use 2D gel electrophoresis or LC-MS/MS to detect overexpression of drug-modifying enzymes (e.g., tetracycline-inactivating oxidases) .
- Competitive Binding Assays : Measure ribosomal binding affinity in resistant vs. susceptible strains using radiolabeled this compound .
Q. Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Optimize extraction protocols (e.g., protein precipitation with acetonitrile) for serum/plasma samples. Validate with calibration curves (1–100 μg/mL) and spike-recovery tests .
- Microbiological Assays : Use agar diffusion with Bacillus subtilis as a test organism to correlate bioactivity with chemical concentration .
Q. Advanced: How should researchers design studies to evaluate this compound’s synergy with other antimicrobial agents?
Methodological Answer:
- Checkerboard Assays : Calculate fractional inhibitory concentration indices (FICI) for combinations (e.g., this compound + β-lactams) .
- Time-Kill Curves : Assess bactericidal synergy over 24 hours using time-lapsed CFU counts.
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways enhanced by combination therapy .
Q. Basic: What are the standard criteria for assessing this compound’s toxicity in preclinical models?
Methodological Answer:
- Acute Toxicity : Determine LD₅₀ in rodent models via single-dose escalation. Monitor organ histopathology (liver/kidneys) .
- Cytotoxicity Screening : Use HEK-293 or HepG2 cell lines with MTT assays to quantify IC₅₀ values .
Q. Advanced: How can computational tools improve the design of this compound derivatives with enhanced stability?
Methodological Answer:
- Molecular Dynamics Simulations : Predict metabolic degradation sites (e.g., hydroxylation by CYP450 enzymes) .
- QSAR Modeling : Corlate substituent modifications (e.g., halogenation at position 7) with half-life extension using regression analysis .
- Degradation Studies : Validate stability in simulated gastric fluid (pH 2.0) and hepatic microsomes .
Q. Advanced: What strategies mitigate batch-to-batch variability in this compound production for research use?
Methodological Answer:
- Quality-by-Design (QbD) : Optimize fermentation conditions (e.g., Streptomyces culture pH, aeration) using response surface methodology .
- Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring of intermediate purity .
Q. Basic: How should researchers validate this compound’s minimum inhibitory concentration (MIC) in multidrug-resistant isolates?
Methodological Answer:
- Broth Microdilution : Follow CLSI guidelines (M07-A11) with cation-adjusted Mueller-Hinton broth. Include quality control strains (e.g., E. coli ATCC 25922) .
- Resazurin Assays : Use fluorometric redox indicators for rapid MIC determination in anaerobic pathogens .
Q. Advanced: What ethical and methodological considerations apply to this compound studies in animal models?
Methodological Answer:
- FINER Criteria : Ensure feasibility (sample size), ethical approval (IACUC), and relevance to human dosing regimens .
- 3Rs Principle (Replacement, Reduction, Refinement) : Use Galleria mellonella larvae for preliminary toxicity screening before murine models .
Q. Advanced: How do researchers address conflicting data on this compound’s efficacy against intracellular pathogens?
Methodological Answer:
- Intracellular Infection Models : Use THP-1 macrophages infected with Listeria monocytogenes; quantify bacterial load via gentamicin protection assays .
- Drug Accumulation Studies : Measure intracellular concentrations via LC-MS/MS and correlate with transcriptomic profiles of host drug transporters .
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14-,15-,20-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQRPFTXKQQLJF-IAHYZSEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20685-78-3 (mononitrate), 7681-32-5 (nitrate) | |
Record name | Rolitetracycline [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023568 | |
Record name | Rolitetracycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic used especially for parenteral administration in cases requiring high concentrations or when oral administration is impractical. Rolitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex, and thus interfering with protein synthesis. | |
Record name | Rolitetracycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01301 | |
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CAS No. |
751-97-3 | |
Record name | Rolitetracycline [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rolitetracycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01301 | |
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Record name | ROLITETRACYCLINE | |
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Record name | Rolitetracycline | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rolitetracycline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.938 | |
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Record name | ROLITETRACYCLINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH9IW85221 | |
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